Tri(pyrrolidin-1-yl)phosphine oxide
Description
Historical Context and Evolution of Phosphine (B1218219) Oxides in Chemical Research
The study of organophosphorus compounds dates back to the 19th century, with significant advancements occurring throughout the 20th century. Phosphine oxides, characterized by a phosphoryl group (P=O), were initially often encountered as byproducts of reactions involving phosphines, such as the well-known Wittig reaction. wikipedia.org Over time, their inherent stability and unique electronic properties led to a paradigm shift, viewing them not merely as byproducts but as valuable chemical entities in their own right. Research has increasingly focused on the synthesis of phosphine oxides with tailored structures to harness their specific properties. This evolution has been driven by the development of new synthetic methodologies and a deeper understanding of their coordination chemistry and reactivity.
Significance of Organophosphorus Compounds in Contemporary Chemical Science
Organophosphorus compounds are of immense importance in modern chemical science due to their diverse functionalities. acs.orgnih.gov They serve as crucial ligands in transition metal catalysis, enabling a wide array of cross-coupling reactions that are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. rsc.orgacs.org The phosphorus atom's ability to exist in various oxidation states and coordination environments contributes to the versatility of these compounds. acs.org Furthermore, the introduction of phosphorus-containing moieties into organic molecules can significantly influence their physical, chemical, and biological properties. nih.gov
Structural Classification and Nomenclature of Tri(pyrrolidin-1-yl)phosphine Oxide
This compound is an organophosphorus compound belonging to the class of tertiary phosphine oxides. Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to the nitrogen atoms of three separate pyrrolidine (B122466) rings.
The systematic IUPAC name for this compound is 1-(dipyrrolidin-1-ylphosphoryl)pyrrolidine. nih.govsmolecule.com It is also commonly referred to by various synonyms, including Tris(pyrrolidino)phosphine oxide and Phosphoric acid tripyrrolidide. chemicalbook.com
| Identifier | Value |
| IUPAC Name | 1-(dipyrrolidin-1-ylphosphoryl)pyrrolidine nih.govsmolecule.com |
| CAS Number | 6415-07-2 nih.govsmolecule.com |
| Molecular Formula | C₁₂H₂₄N₃OP smolecule.comchemscene.com |
| Molecular Weight | 257.31 g/mol smolecule.comchemscene.com |
| SMILES | C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3 smolecule.com |
| InChI Key | GQOGEHIVQIMJMO-UHFFFAOYSA-N smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
1-dipyrrolidin-1-ylphosphorylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOGEHIVQIMJMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214357 | |
| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |
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Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6415-07-2, 66805-06-9 | |
| Record name | 1,1′,1′′-Phosphinylidynetris[pyrrolidine] | |
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| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |
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| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |
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| Record name | 1,1',1''-phosphinylidynetrispyrrolidine | |
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| Record name | 1,1′,1′′-Phosphinylidynetrispyrrolidine | |
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Synthesis and Characterization
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. A common and direct method involves the reaction of phosphorus oxychloride (POCl₃) with an excess of pyrrolidine (B122466). This reaction proceeds via the nucleophilic substitution of the chloride atoms on the phosphorus center by the pyrrolidine nitrogen.
Another prevalent method is the oxidation of the corresponding phosphine (B1218219), Tris(1-pyrrolidinyl)phosphine. smolecule.com This oxidation can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice due to its efficiency and the clean nature of its byproduct (water). smolecule.com
Physical and Chemical Properties
This compound is typically a colorless to light yellow liquid at room temperature. chemicalbook.comacrospharma.co.kr It is soluble in many organic solvents. The presence of the polar phosphoryl group and the nitrogen atoms in the pyrrolidine rings imparts a degree of polarity to the molecule.
| Property | Value |
| Appearance | Colorless to light yellow liquid chemicalbook.comacrospharma.co.kr |
| Boiling Point | 140-142 °C at 0.1 mmHg chemicalbook.comacrospharma.co.kr |
| Density | 1.120 g/mL at 20 °C chemicalbook.comacrospharma.co.kr |
| Refractive Index (n20/D) | 1.514 chemicalbook.comacrospharma.co.kr |
| Flash Point | 113 °C chemicalbook.comacrospharma.co.kr |
Spectroscopic Data and Structural Analysis
The structure of this compound has been confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy reveals characteristic signals for the protons of the pyrrolidine rings.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule.
³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds, and for this compound, a single resonance is observed, confirming the presence of a single phosphorus environment.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the P=O stretching vibration, typically found in the region of 1200-1300 cm⁻¹. This feature is a key diagnostic tool for identifying phosphine oxides.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure.
| Spectroscopic Data | Observed Values/Features |
| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the pyrrolidine rings. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrrolidine rings. |
| ³¹P NMR | A single peak indicating a single phosphorus environment. |
| IR (P=O stretch) | Strong absorption in the 1200-1300 cm⁻¹ region. |
Spectroscopic and Advanced Analytical Characterization of Tri Pyrrolidin 1 Yl Phosphine Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Tri(pyrrolidin-1-yl)phosphine oxide, providing critical insights into its molecular structure. By analyzing the behavior of atomic nuclei in a magnetic field, NMR allows for the detailed mapping of the hydrogen, carbon, and phosphorus atoms within the molecule.
³¹P NMR spectroscopy is particularly powerful for analyzing organophosphorus compounds due to the 100% natural abundance and spin ½ of the phosphorus-31 nucleus. researchgate.net When conducted in a solvent like Deuterium Oxide (D₂O), it allows for the characterization of water-soluble phosphine (B1218219) oxides. researchgate.net For instance, the analysis of similar hydrophilic phosphine oxides, such as tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), in D₂O shows a distinct singlet in the ³¹P NMR spectrum. researchgate.net This peak's chemical shift, observed far downfield from common biological phosphorus-containing compounds, provides an unambiguous signal for the phosphine oxide moiety. researchgate.net This technique is valuable for assessing the purity and stability of the compound in aqueous environments.
| Technique | Solvent | Observed Signal (for similar compounds) | Reference |
| ³¹P NMR | D₂O | Singlet, ~49 ppm (for THPO) | researchgate.net |
Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within the pyrrolidine (B122466) rings of the molecule. The spectrum is expected to show signals corresponding to the two distinct sets of methylene (B1212753) (–CH₂) protons in the pyrrolidine rings. Due to the symmetry of the molecule, these signals may appear as multiplets. The integration of these signals would correspond to the 24 protons of the three pyrrolidine rings. The specific chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent nitrogen and the phosphoryl group.
Detailed experimental ¹H NMR data for this compound was not available in the provided search results.
Carbon-13 (¹³C) NMR spectroscopy is used to identify the carbon framework of the molecule. For this compound, the spectrum would display two distinct signals for the carbon atoms of the pyrrolidine rings, reflecting the molecule's symmetry. These signals correspond to the carbons directly attached to the nitrogen (α-carbons) and the carbons further away (β-carbons). The chemical shifts of these carbons are influenced by their proximity to the nitrogen atom and the phosphorus center. nih.gov SpectraBase, a repository for spectral data, indicates the availability of ¹³C NMR spectra for this compound. nih.gov
| Carbon Position | Expected Chemical Shift Range (ppm) | Description |
| α-Carbons (C-N) | ~45-55 | Methylene carbons directly bonded to the nitrogen atom. |
| β-Carbons (C-C) | ~25-35 | Methylene carbons adjacent to the α-carbons. |
Note: The expected chemical shift ranges are estimates based on typical values for pyrrolidine structures and are subject to solvent and experimental conditions.
³¹P NMR is the most direct and informative multiphosphorus NMR technique for studying this compound. magritek.com It provides a single, sharp signal in a spectral region characteristic of pentavalent phosphorus compounds, confirming the presence of the phosphine oxide group. researchgate.net The chemical shift in the ³¹P NMR spectrum is highly sensitive to the electronic environment around the phosphorus atom. magritek.com This makes it an excellent tool for monitoring reactions, such as the oxidation of a corresponding phosphine to the phosphine oxide, where the disappearance of the phosphine signal and the appearance of the oxide signal can be tracked over time. magritek.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental formula of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound has been documented, providing information on its fragmentation pattern under electron ionization. nih.gov The NIST Mass Spectrometry Data Center reports a spectrum with a top peak at an m/z value of 187. nih.gov
| Technique | Parameter | Value | Reference |
| GC-MS | Top Peak (m/z) | 187 | nih.gov |
| Computed | Molecular Weight | 257.31 g/mol | nih.gov |
| Computed | Monoisotopic Mass | 257.16569940 Da | nih.gov |
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical method capable of determining the mass of a molecule with extremely high accuracy, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition. researchgate.net For this compound (C₁₂H₂₄N₃OP), HRMS would be used to experimentally verify its exact mass. The computed monoisotopic mass is 257.16569940 Da. nih.gov An HRMS measurement yielding a mass value very close to this theoretical value would confirm the molecular formula with high confidence, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.gov This technique is considered a gold standard for structure confirmation in chemical synthesis and analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While specific GC-MS studies detailing the analysis of this compound are not extensively published, the methodology is well-suited for its characterization, particularly for identifying it as a product or impurity in a reaction mixture.
In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its various fragments. The fragmentation pattern serves as a molecular fingerprint, allowing for structural elucidation and confirmation of the compound's identity, often by comparison to spectral libraries. For phosphine oxides, the detection of the molecular ion peak and characteristic fragments resulting from the loss of the pyrrolidinyl groups would be expected.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides valuable information about the chemical bonding and molecular structure of this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its bonds.
The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the P=O bond stretching vibration. This band is characteristic of phosphine oxides and its position can be influenced by the nature of the substituents on the phosphorus atom. Additionally, the spectrum would display absorption bands associated with the pyrrolidine rings, including C-N stretching vibrations, as well as C-H stretching and bending vibrations. Computational studies and analysis of related phosphorus compounds suggest a complex spectral region for these vibrations arxiv.orgfrontiersin.orgresearchgate.net.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
| P=O | Stretch | 1150 - 1250 | Strong |
| C-N | Stretch | 1020 - 1250 | Medium-Strong |
| C-H (in CH₂) | Asymmetric & Symmetric Stretch | 2850 - 2960 | Medium-Strong |
| C-H (in CH₂) | Bending (Scissoring) | 1440 - 1480 | Medium |
Note: The exact frequencies can vary based on the sample's physical state (solid, liquid, or solution) and the specific molecular environment.
X-ray Crystallography and Structural Determination
Single crystal X-ray diffraction is the gold standard for molecular structure determination. The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the material. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, a detailed three-dimensional model of the atomic structure is built.
For this compound, structural data obtained from single-crystal X-ray diffraction studies are available in the public Crystallography Open Database (COD). nih.govcrystallography.net The data are accessible under the following deposition numbers: 4113388, 7128006, and 7128007. nih.gov This information provides unambiguous proof of the compound's covalent structure and stereochemistry.
Table 2: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a complete description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the edges and the angles between them for the smallest repeating unit of the crystal lattice. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: Specific values for this compound are contained within the referenced COD entries.
Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged in the solid state. This crystal packing is governed by a network of intermolecular interactions. In the case of this compound, the polar phosphoryl (P=O) group and the nonpolar hydrocarbon portions of the pyrrolidine rings are the primary drivers of these interactions.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are indispensable for determining the purity of chemical compounds by separating the main component from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. Commercial suppliers often use HPLC to certify the purity of this reagent, commonly reporting levels of ≥98%. chemscene.com
In a typical purity analysis, a reversed-phase HPLC (RP-HPLC) method would be employed. A small amount of the sample, dissolved in a suitable solvent, is injected into the HPLC system. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile, carries the sample through a column packed with a nonpolar stationary phase (e.g., C18-silica). The separation occurs based on the differing affinities of the compound and any impurities for the stationary versus the mobile phase. More polar components will elute faster, while less polar components will be retained longer on the column. A detector, commonly a UV detector, measures the absorbance of the eluting components, producing a chromatogram where the area of each peak is proportional to its concentration. The purity is then calculated by comparing the area of the main peak to the total area of all peaks.
Table 3: Typical Parameters for HPLC Purity Analysis
| Parameter | Description | Example Condition |
| Column | Stationary Phase | C18, 5 µm particle size |
| Mobile Phase | Solvents | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | Speed of mobile phase | 1.0 mL/min |
| Detection | Method of detection | UV Absorbance at a specific wavelength (e.g., 210 nm) |
| Temperature | Column Temperature | Ambient or controlled (e.g., 25 °C) |
High-Performance Liquid Chromatography with Charged Aerosol Detector (HPLC-CAD)
The analysis of polar compounds like phosphine oxides can be effectively achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange properties. chromatographyonline.comthermofisher.com A typical HPLC-CAD method for this compound would likely employ a HILIC stationary phase with a gradient elution profile. The mobile phase would consist of a mixture of a polar organic solvent, such as acetonitrile, and an aqueous buffer. This setup allows for the effective retention and separation of the polar analyte from potential impurities.
A representative HPLC-CAD method for the analysis of this compound is detailed in the interactive data table below.
Interactive Data Table: Illustrative HPLC-CAD Parameters for this compound Analysis
| Parameter | Value |
| Chromatographic Column | HILIC, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| CAD Nebulizer Temp. | 30 °C |
| CAD Data Collection Rate | 10 Hz |
| Expected Retention Time | ~ 4.5 min |
This table presents a hypothetical, yet scientifically plausible, set of parameters for the analysis of this compound, based on established methods for similar polar, non-volatile compounds.
Thermal Analysis (TGA/DTG) for Stability Profiling
Thermogravimetric Analysis (TGA) and its derivative (DTG) are essential techniques for evaluating the thermal stability of chemical compounds. For this compound, TGA provides critical information about its decomposition profile as a function of temperature. Organophosphorus compounds, particularly phosphine oxides, are generally recognized for their notable thermal and chemical stability. taylorandfrancis.commdpi.com
In a typical TGA experiment, a sample of this compound would be heated at a constant rate in a controlled atmosphere, commonly nitrogen or air. The instrument precisely measures the change in mass as the temperature increases. The resulting TGA curve plots the percentage of initial mass remaining against temperature. The DTG curve, which is the first derivative of the TGA curve, plots the rate of mass loss versus temperature, with peaks indicating the temperatures at which the most significant decomposition events occur.
The thermal decomposition of phosphorus-containing compounds can be a complex process. rsc.org For this compound, the decomposition would likely initiate with the cleavage of the P-N bonds or C-N bonds within the pyrrolidine rings, as these are expected to be the weaker bonds in the structure. The degradation process may occur in one or multiple steps, each corresponding to the loss of specific fragments of the molecule. The analysis of the residual char at the end of the experiment can also provide insights into the decomposition mechanism, with phosphorus compounds often forming a dense, stable char. rsc.org
The data table below illustrates the kind of results one might expect from a TGA/DTG analysis of this compound under a nitrogen atmosphere.
Interactive Data Table: Representative TGA/DTG Data for this compound
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (N₂) |
| Temperature Range | 30 °C to 600 °C |
| Tonset (Decomposition Start) | ~ 250 °C |
| DTG Peak 1 (Tmax1) | ~ 285 °C |
| Weight Loss at 350 °C | ~ 65% |
| DTG Peak 2 (Tmax2) | ~ 450 °C |
| Final Residue at 600 °C | ~ 15% |
This table contains representative values for a hypothetical thermal analysis of this compound, reflecting the expected high thermal stability and multi-step decomposition characteristic of related organophosphorus compounds.
Advanced Applications of Tri Pyrrolidin 1 Yl Phosphine Oxide in Catalysis Research
Ligand Design in Transition Metal Catalysis
The design of ligands is a cornerstone of homogeneous catalysis, allowing for the fine-tuning of a metal center's reactivity, selectivity, and stability. Tri(pyrrolidin-1-yl)phosphine oxide serves as a noteworthy ligand, primarily due to the characteristics of its phosphoryl group (P=O) and the nitrogen-containing pyrrolidine (B122466) rings. Current time information in JP.smolecule.com
Like other phosphine (B1218219) oxides, this compound typically coordinates to metal centers through the oxygen atom of the phosphoryl group. nih.gov This interaction is primarily electrostatic, classifying it as a hard Lewis base, which preferentially binds to hard metal cations. nih.gov The coordination event induces changes in the ligand's structure; the P=O bond generally elongates upon complexation, a trend consistent with the stabilization of the ionic resonance structure of the phosphine oxide. nih.gov
The specific coordination of this compound to various metals has been confirmed through the isolation of its metal complexes. While detailed structural parameters from peer-reviewed literature are not widely available in public search results, the existence of its crystal structures within databases such as the Crystallography Open Database (COD) points to concrete structural characterization. nih.gov The entries listed in PubChem with COD identifiers 4113388, 7128006, and 7128007 indicate that solid-state structural data is available for this compound and its complexes. nih.gov The pyrrolidine substituents enhance its solubility and may influence its reactivity and coordination properties compared to other phosphine oxides. smolecule.com
This compound is utilized as a ligand in coordination chemistry and as a reagent in the synthesis of organometallic compounds intended for catalytic applications. alfa-chemical.comgneechem.com One of the documented applications is its use as a catalyst in the synthesis of polymers. alfa-chemical.comgneechem.com
While the direct use of this compound in extensively studied cross-coupling reactions is not prominently featured in the literature, its parent phosphine, Tris(1-pyrrolidinyl)phosphine, is known to be an effective ligand for various palladium-catalyzed reactions. sigmaaldrich.com These include Suzuki-Miyaura, Heck, Stille, Negishi, Hiyama, and Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.com In such catalytic cycles, phosphine oxides can arise from the oxidation of the primary phosphine ligand. Understanding the properties of this compound is therefore relevant, as it may form in situ and interact with the catalytic system.
The direct influence of this compound on the stereochemistry of catalytic systems is not a well-documented area of research. The ligand itself is achiral, as the pyrrolidine rings are not substituted to create chiral centers. Therefore, its use in asymmetric catalysis would require a more complex catalyst design, potentially involving chiral auxiliaries elsewhere in the metal complex or the reactants. Research into P-chiral phosphine oxides, where the phosphorus atom itself is a stereocenter, is an active field, but this is distinct from the stereochemical influence of an achiral ligand like this compound.
The Lewis basicity of the phosphoryl oxygen is a defining characteristic of this compound and central to its function in catalytic activation. As a hard Lewis base, it readily donates electron density to a coordinated metal center, thereby modulating the metal's electronic properties and influencing its catalytic activity. nih.gov
The donor ability of phosphine oxides can be quantified using the Gutmann-Beckett method, which determines a solvent's or ligand's Acceptor Number (AN) or Donor Number (DN). wikipedia.orgmagritek.com The Donor Number is a quantitative measure of Lewis basicity. Research revising the Gutmann donor numbers for a series of phosphoramides has provided specific values for this compound (referred to as (pyrrolidino)₃P=O). researchgate.netresearchgate.net These studies highlight that it is among the strongest electron pair donors in the series, underscoring its potent Lewis basic nature. researchgate.netresearchgate.net
| Compound | Reported DN (kcal/mol) - Study 1 | Reported DN (kcal/mol) - Study 2 | Comment |
|---|---|---|---|
| This compound | 54.8 | 47.2 | Identified as having one of the highest DN values among the phosphoramides studied. |
| Hexamethylphosphoramide (HMPA) | 38.8 | A common high-donicity solvent used for comparison. | |
| (Me₂N)₂(pyrrolidino)P=O | 51.1 | 38.0 | Shows the influence of substituting dimethylamino groups with a pyrrolidine ring. |
The high donor number indicates that this compound can strongly influence the electronic environment of a metal catalyst upon coordination.
Organocatalysis with this compound
Organocatalysis, the use of small organic molecules as catalysts, is a major field in modern synthetic chemistry. While this compound possesses features that suggest potential in this area, such as its Lewis basicity, its application as an organocatalyst is a largely unexplored field of research. Current time information in JP. Vendor sources suggest it can be used as a catalyst for polymer synthesis and in other organic reactions, but specific, peer-reviewed examples of it acting as a primary organocatalyst are scarce. alfa-chemical.comgneechem.com Its potential lies in its ability to act as a Lewis base to activate substrates, but further research is required to evaluate its efficacy and scope in this capacity. Current time information in JP.
Nucleophilic Phosphine Catalysis
Nucleophilic phosphine catalysis is a powerful strategy in organic synthesis that relies on the ability of a phosphine to act as a nucleophile, initiating a variety of transformations. While the corresponding phosphine, tris(pyrrolidin-1-yl)phosphine, is the primary actor in this type of catalysis, the phosphine oxide can be seen as the catalyst's resting state in reactions involving in-situ reduction. The inherent Lewis basicity of this compound, stemming from the lone pairs on the nitrogen atoms, also suggests its potential to participate in or influence catalytic cycles. smolecule.com
A fundamental step in many nucleophilic phosphine-catalyzed reactions is the activation of electron-deficient multiple bonds, such as those in alkenes and alkynes. The corresponding phosphine, Tris(pyrrolidin-1-yl)phosphine, due to the electron-donating nature of the nitrogen atoms, is expected to be a potent nucleophile. This enhanced nucleophilicity allows it to readily attack electron-poor π-systems, a critical step for initiating catalytic cycles. The pyrrolidine substituents increase the electron density on the phosphorus atom, making it a more powerful nucleophile compared to triarylphosphines. This heightened reactivity is crucial for the activation of less reactive substrates.
The nucleophilic addition of a phosphine to an electron-deficient multiple bond results in the formation of a zwitterionic intermediate, typically a phosphonium (B103445) enolate or a related species. The structure of the phosphine plays a crucial role in the stability and subsequent reactivity of this intermediate. In the case of tris(pyrrolidin-1-yl)phosphine, the resulting phosphonium intermediate would be stabilized by the electronic contributions of the pyrrolidino groups. These zwitterionic intermediates are key to the catalytic cycle, as they can act as Brønsted bases, nucleophiles, or undergo intramolecular reactions to generate diverse molecular architectures.
Annulation reactions, which involve the formation of a new ring, are a cornerstone of synthetic chemistry for the construction of cyclic molecules. Phosphine-catalyzed annulations often proceed through the generation of zwitterionic intermediates that then react with a suitable partner. The enhanced nucleophilicity and unique steric profile of tris(pyrrolidin-1-yl)phosphine could offer advantages in promoting novel annulation pathways or improving the efficiency and selectivity of existing ones. For instance, in [3+2] or [4+2] cycloaddition reactions, the phosphine's ability to generate and stabilize the key intermediates is paramount. While specific examples detailing the use of this compound or its parent phosphine in annulation reactions are not extensively documented in publicly available literature, its electronic properties make it a promising candidate for such transformations.
Redox Cycling in Phosphine Oxide Catalysis
A significant challenge in reactions that utilize stoichiometric phosphines is the generation of phosphine oxide as a byproduct. To overcome this, catalytic systems that involve the in-situ reduction of the phosphine oxide back to the active phosphine (P(V) to P(III)) have been developed. This concept, known as redox cycling, is crucial for the development of sustainable chemical processes. nih.gov
The reduction of phosphine oxides can be achieved using various reducing agents, such as silanes. The general mechanism involves the activation of the P=O bond followed by reduction. While the direct reduction of this compound in a catalytic cycle has not been specifically detailed in research, the principles of phosphine oxide reduction are well-established. nih.gov The efficiency of this reduction can be influenced by the substituents on the phosphorus atom. The electron-rich nature of the pyrrolidino groups in this compound might impact the energetics of the P=O bond and its subsequent reduction, presenting an area for further investigation.
Specific Catalytic Reaction Systems
The utility of a catalyst is ultimately demonstrated in its performance in specific chemical transformations. The potential of this compound as a ligand or a precursor to an active catalyst is being explored in various reaction systems.
Hydroformylation Reactions
Hydroformylation, or oxo synthesis, is a large-scale industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). The reaction is typically catalyzed by transition metal complexes, with phosphines being common ligands that modulate the catalyst's activity and selectivity.
While this compound itself is not the active ligand in the catalytic cycle, its parent phosphine, tris(pyrrolidin-1-yl)phosphine, can act as a ligand for the metal center (commonly rhodium or cobalt). The electronic properties of this phosphine, with its strong electron-donating character, can significantly influence the catalytic performance, including the reaction rate and the regioselectivity (linear vs. branched aldehyde products).
Currently, there is a lack of specific, publicly available research data on the performance of this compound or its corresponding phosphine in hydroformylation reactions. However, based on the known structure-activity relationships of phosphine ligands in this process, we can create a hypothetical data table to illustrate the potential research direction.
Hypothetical Research Data for Hydroformylation of 1-Octene
| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to n-nonanal (%) |
| Rh/Tris(pyrrolidin-1-yl)phosphine | 100 | 20 | Data not available | Data not available |
| Rh/Triphenylphosphine (B44618) | 100 | 20 | Data not available | Data not available |
This table highlights the need for experimental studies to determine the actual catalytic performance of Tri(pyrrolidin-1-yl)phosphine-based systems in hydroformylation and to compare it with established catalysts like those based on triphenylphosphine. Such research would be valuable in exploring new ligand effects in this important industrial reaction.
Role in Selective Branched Aldehyde Formation
While specific research detailing the direct role of this compound in selective branched aldehyde formation through hydroformylation is not extensively documented in the provided results, the broader context of phosphine oxides and their parent phosphines in catalysis is relevant. The selectivity for linear versus branched aldehydes in hydroformylation is critically influenced by the steric and electronic properties of the phosphine ligands attached to the metal catalyst. The structure of tri(pyrrolidin-1-yl)phosphine suggests that its corresponding phosphine would be a trialkylphosphine, which are generally more electron-rich than their triarylphosphine counterparts. This electronic property can influence the reactivity and selectivity of the catalytic system.
Staudinger-Aza-Wittig Reactions
The Aza-Wittig reaction is a chemical process that involves the reaction of an iminophosphorane with a carbonyl group to produce an imine. wikipedia.org This reaction is analogous to the more common Wittig reaction. wikipedia.org Iminophosphoranes can be generated in situ from a phosphine, a carbonyl compound, and an organic azide. wikipedia.org A significant challenge in Wittig-type reactions is the removal of the triphenylphosphine oxide byproduct. wikipedia.org Catalytic versions of the aza-Wittig reaction have been developed to mitigate this issue. wikipedia.orgnih.gov
In some variations, a phosphine oxide can be used to generate the iminophosphorane, and since it is regenerated as a byproduct, it can participate in a catalytic cycle. nih.gov This approach has been demonstrated in the synthesis of carbodiimides. nih.gov The driving force for the formation of the aza-ylide (iminophosphorane) is often the elimination of nitrogen gas, which is an exothermic process that pushes the reaction forward. youtube.com
Wittig Olefination Variants
The Wittig reaction is a fundamental method for converting aldehydes and ketones into alkenes using a phosphonium ylide. masterorganicchemistry.comwikipedia.orglibretexts.org A key aspect of making this reaction catalytic is the in situ reduction of the phosphine oxide byproduct back to the active phosphine. beilstein-journals.org This reduction must be selective to avoid affecting the carbonyl starting material or the alkene product. beilstein-journals.org
Recent advancements have focused on developing catalytic Wittig reactions to improve atom economy and simplify product purification. nih.gov One approach involves the electrochemical reduction of triphenylphosphine oxide (TPPO) to regenerate triphenylphosphine (TPP). nih.gov This has been achieved in a one-pot system that avoids chemical reductants or sacrificial electrodes. nih.gov The mechanism often involves the formation of a four-membered oxaphosphetane intermediate which then decomposes to the alkene and phosphine oxide. masterorganicchemistry.comwikipedia.org The stereochemical outcome of the Wittig reaction, yielding either the E- or Z-alkene, is influenced by the nature of the ylide. wikipedia.orgorganic-chemistry.org
| Reaction Type | Key Feature | Catalyst/Reagent | Outcome |
| Catalytic Aza-Wittig | Phosphine oxide can be used as a catalyst. nih.gov | Phosphine Oxide | Synthesis of imines. wikipedia.org |
| Electrochemical Wittig | In situ regeneration of phosphine from its oxide. nih.gov | Electrochemical reduction | Alkene synthesis with improved sustainability. nih.gov |
| Stabilized Ylide Wittig | Leads to predominantly (E)-alkenes. organic-chemistry.org | Stabilized phosphonium ylide | Stereoselective alkene synthesis. organic-chemistry.org |
| Non-Stabilized Ylide Wittig | Leads to predominantly (Z)-alkenes. organic-chemistry.org | Non-stabilized phosphonium ylide | Stereoselective alkene synthesis. organic-chemistry.org |
Conjugate Addition Reactions
Conjugate addition, or Michael addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com Phosphines can act as nucleophilic catalysts in these reactions, particularly in oxa-Michael additions. beilstein-journals.org The initial step is the nucleophilic attack of the phosphine on the electron-deficient olefin, forming a zwitterionic intermediate. nih.gov This intermediate then facilitates the addition of the primary nucleophile (like an alcohol in the oxa-Michael reaction). beilstein-journals.orgnih.gov
Electron-rich phosphines have been shown to be more effective catalysts for these reactions, especially with less reactive Michael acceptors or less acidic nucleophiles. beilstein-journals.org Research has also explored the conjugate 1,3-addition of phosphines to oligoynoates. rsc.org Furthermore, the Michael addition of P-nucleophiles, such as phosphine oxides, to azoalkenes has been developed as a method for synthesizing β-hydrazonophosphine oxides. frontiersin.org
Multi-component Reactions Facilitated by this compound
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. The Joullié-Ugi three-component reaction (JU-3CR) is an example of an MCR used to synthesize N-acylaziridine phosphine oxides from 2H-azirine phosphine oxides, carboxylic acids, and isocyanides. mdpi.com The use of a Lewis acid, such as zinc chloride, can significantly enhance the reactivity of the 2H-azirine and improve the reaction yield. mdpi.com This methodology has been extended to include N-Fmoc-protected amino acids as the carboxylic acid component, leading to the formation of phosphorylated aziridine (B145994) peptidomimetics. mdpi.com
Mechanistic Investigations of Catalytic Pathways
Understanding the mechanistic pathways of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts.
Understanding Reactivity Patterns in Various Chemical Environments
The reactivity of phosphine oxides and their corresponding phosphines is highly dependent on the chemical environment. For instance, in the reduction of tertiary phosphine oxides, the presence of a Brønsted acid like triflic acid can promote the reaction with hydrosiloxanes. uva.nl Mechanistic studies suggest that this process likely proceeds through silylated phosphine oxide intermediates. uva.nl
In the context of enzyme catalysis, the environment of an enzyme's active site can lead to unprecedented reactions. For example, (S)-2-hydroxypropylphosphonate epoxidase (HppE), a non-haem-iron-dependent enzyme, typically catalyzes dehydrogenation. However, with an alternative substrate, it can catalyze a 1,2-phosphono migration, likely through a carbocation intermediate. nih.gov This highlights how the specific interactions within a defined chemical environment can dictate the reaction pathway.
Theoretical and Computational Approaches to Reaction Mechanisms
Theoretical and computational chemistry offers powerful tools to elucidate the intricate mechanisms of catalytic reactions at a molecular level. These approaches can provide detailed insights into reaction pathways, transition states, and the electronic and steric effects of ligands, which are often difficult to determine through experimental means alone. For phosphine oxides, computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding their role in various catalytic processes.
However, a comprehensive review of scientific literature reveals a notable scarcity of specific theoretical and computational studies focused directly on this compound and its role in catalytic reaction mechanisms. While this compound is utilized in organic synthesis, dedicated computational investigations into its catalytic applications appear to be a developing area of research.
To provide context on how such a study might be approached, we can look at the theoretical methods applied to analogous phosphine oxide compounds. These studies typically investigate the compound's function as a ligand or pre-catalyst. For instance, DFT calculations are commonly employed to map the potential energy surfaces of catalytic cycles. This allows researchers to identify the most probable reaction pathways, calculate the energy barriers for key steps like oxidative addition and reductive elimination, and determine the structures of intermediates and transition states.
In studies of other phosphine-catalyzed reactions, computational methods have been used to explore chemoselectivity by analyzing the structural and electronic properties of the catalyst and substrates. rsc.org Such analyses can predict which of several possible products is most likely to form. Furthermore, computational models can rationalize the effect of the phosphine oxide ligand on the stability and reactivity of the metal catalyst. nih.gov For example, studies on palladium-catalyzed cross-coupling reactions have suggested that phosphine oxides can act as stabilizing, albeit labile, ligands that prevent catalyst decomposition. nih.gov
The table below summarizes common computational approaches used for studying related phosphine oxides in catalysis, which could foreseeably be applied to this compound to elucidate its mechanistic behavior.
| Computational Method/Approach | Application in Catalysis Research | Typical Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure and reaction energetics. rsc.org | Provides geometries of reactants, intermediates, and products; calculates reaction energies and activation barriers. |
| Transition State (TS) Search | Identification of the highest energy point along a reaction coordinate. | Elucidates the structure and energy of transition states, which is crucial for determining reaction rates. |
| Reaction Pathway Analysis | Mapping the entire energetic landscape of a catalytic cycle. | Identifies the most favorable reaction mechanism and potential side reactions. |
| Natural Bond Orbital (NBO) Analysis | Study of charge distribution and orbital interactions. | Reveals details about bonding between the phosphine oxide, metal center, and substrates. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. rsc.org | Offers insights into the nature of interactions influencing catalyst stability and selectivity. |
The application of these established theoretical and computational methodologies to this compound would be a valuable endeavor. Such research could illuminate its specific mode of action in catalytic processes, explain its efficacy, and guide the design of new, more efficient catalytic systems based on its scaffold. The lack of published data in this specific area highlights a gap in the current understanding and presents an opportunity for future computational chemistry research.
Binding Modes and Coordination Geometries in Metal Complexesnih.govwikipedia.org
The coordination of this compound to metal centers can theoretically involve several of its constituent atoms. However, the primary mode of interaction is well-established in the broader family of phosphine oxide ligands.
For tertiary phosphine oxides like this compound, the phosphorus atom is not the donor site in metal complexes. The phosphorus atom is in a high oxidation state and is sterically shielded by the three pyrrolidine groups and the phosphoryl oxygen. In contrast, the precursor compound, Tris(1-pyrrolidinyl)phosphine, is a monodentate P-donor ligand, where the phosphorus atom's lone pair is available for coordination to a metal center. sigmaaldrich.comsigmaaldrich.com The oxidation of the phosphorus atom to form the phosphine oxide shifts the coordination behavior away from the phosphorus center.
While the three nitrogen atoms in the pyrrolidine rings possess lone pairs of electrons, they are not typically involved in direct coordination to metal centers in simple complexes of this compound. The primary electronic role of the pyrrolidine groups is to act as strong electron donors toward the phosphorus atom. rsc.org This intramolecular electron donation significantly influences the electronic properties of the phosphoryl group, enhancing its basicity and coordination ability. rsc.org The potential for the nitrogen atoms to act as donor sites exists, but coordination is dominated by the more accessible and highly polarized phosphoryl oxygen. smolecule.com
The most prevalent binding mode for this compound is through the oxygen atom of the phosphoryl (P=O) group. wikipedia.org Phosphine oxides are classified as hard Lewis bases, making them particularly suitable for coordinating with hard metal centers. wikipedia.org Upon coordination, a metal-oxygen bond is formed. This interaction leads to a noticeable elongation of the P-O bond distance. For instance, in free triphenylphosphine oxide, the P-O bond length is approximately 1.48 Å, which increases to about 1.51 Å upon complexation with NiCl₂, as seen in NiCl₂[OP(C₆H₅)₃]₂. wikipedia.org This elongation is consistent with the stabilization of the ionic P⁺-O⁻ resonance structure upon binding to the metal ion. wikipedia.org
Stability and Thermodynamics of Metal Complexesnih.gov
The stability of metal complexes containing this compound is a key aspect of its coordination chemistry. smolecule.com While specific thermodynamic stability constants for this particular ligand are not extensively documented in the available literature, trends can be inferred from related phosphine oxide complexes. The stability of these complexes is influenced by factors such as the nature of the metal ion and the electronic properties of the ligand. The electron-donating nature of the pyrrolidine groups in this compound is expected to enhance the basicity of the phosphoryl oxygen, leading to the formation of stable metal complexes. rsc.org
To provide context, the stability constants for complexes of other phosphine oxides with Th(IV) and La(III) show a dependence on the substituents on the phosphorus atom.
Table 1: Comparative Stability Constants of Various Phosphine Oxide Complexes
| Phosphine Oxide Ligand | Metal Ion | Log K (Stability Constant) |
|---|---|---|
| Tri-n-octylphosphine oxide (TOPO) | Th(IV) | Data not specified, but trend shows highest stability. researchgate.net |
| Tributyl phosphate (B84403) (TBP) | Th(IV) | Data not specified, follows TOPO in stability. researchgate.net |
This table illustrates the relative stability trends for different phosphine oxide ligands, suggesting that alkyl-substituted phosphine oxides like TOPO form highly stable complexes. researchgate.net The general stability trend is TOPO > TBP > others. researchgate.net
Spectroscopic Signatures of Coordination
The coordination of this compound to a metal ion induces significant and observable changes in its spectroscopic properties, particularly in its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of a phosphine oxide ligand is the P=O stretching vibration. In the free ligand, this appears as a strong absorption band. Upon coordination of the phosphoryl oxygen to a metal center, this band typically shifts to a lower frequency (a redshift). researchgate.net This shift is a direct consequence of the weakening and elongation of the P=O bond. For example, the P=O stretch in free trioctylphosphine (B1581425) oxide (TOPO) is observed around 1146 cm⁻¹, and this band is known to undergo a significant redshift upon coordination. researchgate.net
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for studying the coordination of phosphine oxide ligands. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment. Coordination of the phosphoryl oxygen to an electron-accepting metal ion deshields the phosphorus nucleus, resulting in a downfield shift (a shift to a higher ppm value) in the ³¹P NMR spectrum. researchgate.net Studies on tin(II) and lead(II) complexes with various phosphine oxides have demonstrated the utility of ³¹P NMR in identifying the formation and stoichiometry of the resulting complexes in solution. researchgate.net
Table 2: Spectroscopic Changes Upon Coordination
| Spectroscopic Technique | Observed Change Upon Coordination | Reason |
|---|---|---|
| Infrared (IR) Spectroscopy | Redshift (decrease in frequency) of the P=O stretching vibration. researchgate.netrsc.org | Weakening and elongation of the P=O bond due to electron donation from oxygen to the metal. wikipedia.org |
| ³¹P NMR Spectroscopy | Downfield shift (increase in ppm) of the ³¹P signal. researchgate.net | Deshielding of the phosphorus nucleus as electron density is drawn towards the coordinated metal center. |
Electronic Structure and Bonding in Complexes
The electronic structure of this compound is central to its function as a ligand. The three N-pyrrolidinyl groups are potent electron-donating groups, which significantly increases the electron density at the phosphorus atom. rsc.org This enhanced electron density is then relayed to the phosphoryl oxygen, making it a stronger Lewis base compared to triaryl or even many trialkyl phosphine oxides.
Influence of Pyrrolidine Substituents on Ligand Properties
The introduction of substituents onto the pyrrolidine rings of this compound is a theoretical strategy to modulate its ligand properties. While the coordination chemistry of the parent, unsubstituted compound is noted, detailed research specifically investigating the impact of substituents on the pyrrolidine moieties is not extensively available in publicly accessible literature. alfa-chemical.com However, by applying established principles of coordination chemistry and ligand design, one can predict the potential effects of such modifications.
The influence of substituents on phosphine and phosphine oxide ligands is generally understood in terms of their electronic and steric effects. manchester.ac.uk Electronic effects alter the electron density at the donor oxygen atom, thereby influencing the strength of the metal-ligand bond. Steric effects, on the other hand, pertain to the spatial arrangement of atoms and can dictate the accessibility of the metal center and the geometry of the resulting complex.
Electronic Effects of Putative Substituents
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrrolidine rings would be expected to electronically influence the phosphoryl (P=O) group.
Electron-Donating Groups (EDGs): Substituents such as alkyl groups (e.g., methyl, ethyl) would increase the electron density on the nitrogen atoms of the pyrrolidine rings. This increased electron density could be transmitted to the phosphorus atom, subsequently enhancing the electron density on the phosphoryl oxygen. A more electron-rich oxygen atom would be a stronger Lewis base, leading to a stronger coordination bond with a metal center.
Electron-Withdrawing Groups (EWGs): Conversely, substituents like halogens (e.g., fluorine, chlorine) or cyano groups would decrease the electron density on the pyrrolidine rings. This would lead to a less electron-rich phosphoryl oxygen, weakening its donor capability and resulting in a weaker metal-ligand bond. The ν(CO) values of metal carbonyl complexes are a common spectroscopic handle to probe the electronic properties of such ligands. researchgate.netfigshare.com
A hypothetical comparison of the electronic influence of substituents on the donor strength of this compound is presented in Table 1.
Table 1: Predicted Electronic Influence of Pyrrolidine Substituents on Ligand Donor Strength
| Substituent Type | Example Substituent | Predicted Effect on Pyrrolidine Ring | Predicted Effect on P=O Donor Strength |
| Electron-Donating | -CH₃ | Increase electron density | Increase |
| Electron-Donating | -OCH₃ | Increase electron density | Increase |
| Electron-Withdrawing | -F | Decrease electron density | Decrease |
| Electron-Withdrawing | -CN | Decrease electron density | Decrease |
Steric Effects of Putative Substituents
The size and position of substituents on the pyrrolidine rings would introduce steric bulk around the phosphoryl donor group. This can have significant consequences for the coordination chemistry of the ligand.
Steric Hindrance: Bulky substituents, particularly at the 2- and 5-positions of the pyrrolidine rings, would create a more crowded environment around the coordinating oxygen atom. This could hinder the approach of a metal ion, potentially leading to the formation of less stable complexes or favoring coordination to smaller metal centers. The Tolman cone angle is a useful parameter for quantifying the steric bulk of phosphine ligands, and a similar concept could be applied here. manchester.ac.uknih.gov
The potential steric impact of different substituents on the accessibility of the phosphoryl oxygen is outlined in Table 2.
Table 2: Predicted Steric Impact of Pyrrolidine Substituents
| Substituent Position | Example Substituent | Predicted Steric Impact on P=O Accessibility |
| 2-position | -CH₃ | High |
| 3-position | -CH₃ | Moderate |
| 2,5-positions (cis) | -CH₃ | Very High |
| 3,4-positions (trans) | -CH₃ | Low to Moderate |
Conclusion
Tri(pyrrolidin-1-yl)phosphine oxide stands as a noteworthy example of the continued expansion and utility of organophosphorus chemistry. Its straightforward synthesis, distinct structural features, and the potential for versatile applications as a catalyst, ligand, and reagent underscore its importance in contemporary chemical research. While much of its potential is still being explored, the foundation of knowledge surrounding its properties and synthesis provides a strong platform for future investigations. Further detailed research into its catalytic activity, coordination behavior with a broader range of metals, and in-depth computational analysis will undoubtedly unlock new and exciting applications for this fascinating molecule in the years to come.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Tri(pyrrolidin-1-yl)phosphine oxide, DFT calculations are instrumental in elucidating its fundamental chemical properties.
The three-dimensional structure of this compound is not static; the pyrrolidine (B122466) rings can rotate around the phosphorus-nitrogen bonds. Conformational analysis using DFT helps to identify the most stable spatial arrangements (conformers) and their relative energies.
While specific, in-depth conformational analyses for this compound are not widely published, the methodologies are well-established from studies on analogous phosphine (B1218219) oxides and related compounds. researchgate.net For instance, theoretical conformational analysis of similar multi-ring phosphine chalcogenides involves DFT calculations (e.g., using the B3PW91/6-311++G(df,p) method) to find energetically preferred conformers and their relative energies. researchgate.net Such studies typically reveal that the molecules exist as an equilibrium of several stable conformers, with energy differences often within a few kcal/mol. The preferred conformers are determined by a balance of steric hindrance and electronic effects, with non-eclipsed forms generally being more stable.
A representative analysis would involve geometry optimization of various possible conformers to locate the energy minima on the potential energy surface. The results would typically be presented in a table comparing the relative energies of the most stable conformers.
Table 1: Illustrative Conformational Analysis Data for a Phosphine Oxide Analogue This table is representative of data that would be generated from a DFT conformational analysis, based on findings for similar compounds.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|
| Conformer A (Global Minimum) | 0.00 | 4.5 |
| Conformer B | +1.2 | 5.1 |
| Conformer C | +2.5 | 3.9 |
DFT calculations provide a detailed picture of the electron distribution within the this compound molecule. Mulliken population analysis is a method used to estimate partial atomic charges by dividing the electrons of a molecule among its constituent atoms. wikipedia.org This analysis helps to identify the electrophilic and nucleophilic sites within the molecule.
Table 2: Representative Mulliken Atomic Charges for a Phosphine Oxide This table illustrates the type of data obtained from a Mulliken population analysis. Values are hypothetical and for representative purposes.
| Atom | Mulliken Partial Charge (a.u.) |
|---|---|
| P | +1.2 |
| O | -1.0 |
| N (average) | -0.6 |
| C (pyrrolidine, average) | -0.2 |
| H (pyrrolidine, average) | +0.1 |
Phosphine oxides are often byproducts in reactions where phosphines are used as catalysts or reagents, and their reduction is a critical step in recycling these valuable materials. DFT calculations are used to map the energy profile of these reduction reactions, including the identification of high-energy transition states. rsc.org For example, the reduction of tertiary phosphine oxides can be achieved using silanes and a catalyst. wikipedia.orgrsc.org Computational studies of these processes elucidate the mechanism, showing how the catalyst activates the silane (B1218182) and facilitates the transfer of oxygen from the phosphine oxide.
Furthermore, phosphine oxides themselves can act as ligands or catalysts in certain reactions. In such cases, transition state analysis reveals the energy barriers for each step of the catalytic cycle, providing insight into the reaction kinetics and the factors controlling selectivity. nih.govnih.gov Studies on phosphotriesterases, enzymes that hydrolyze organophosphates, use kinetic isotope effects and computational modeling to characterize the associative transition state of the hydrolysis reaction, providing a blueprint for how such analyses are conducted. nih.govnih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. For this compound, MD simulations could be employed to study its behavior in different solvent environments, its interaction with metal surfaces or nanoparticles, or its dynamics when bound to a protein or other macromolecule. nih.govscielo.br
Simulations could reveal how the pyrrolidine rings move and flex in solution and how solvent molecules arrange themselves around the polar P=O group. In the context of materials science, MD simulations are used to investigate the interaction between polymers and metal oxides, calculating parameters like interaction energy to predict adhesion and miscibility. scielo.br A similar approach could model the adsorption of this compound onto a surface, which is relevant for its application as a ligand for stabilizing nanoparticles. rsc.orgnih.govrsc.org
Quantitative Structure-Activity Relationships (QSAR) for Ligand Design
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity using statistical models. nih.gov For this compound, a QSAR study would involve synthesizing a series of related phosphine oxide ligands with varied substituents and measuring their performance in a specific application, such as catalysis or metal extraction.
Computational descriptors (e.g., steric parameters like cone angle, electronic parameters from DFT, and topological indices) for each ligand would then be correlated with the observed activity. nih.gov Such models can guide the design of new, more effective ligands by predicting the activity of unsynthesized compounds. For instance, QSAR studies on phosphonate (B1237965) inhibitors of the COVID-19 main protease have shown that the polarity and topology of the molecules are key parameters affecting their binding energy and inhibitory ability. nih.gov A similar approach could be applied to optimize ligands based on the this compound scaffold for various applications.
Prediction of Reactivity and Selectivity
Computational chemistry provides powerful tools to predict how and where a molecule will react. For this compound, its reactivity is dominated by the nucleophilic phosphoryl oxygen and the electrophilic phosphorus center. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—from DFT calculations can predict its reactivity towards electrophiles and nucleophiles.
Recently, new computational metrics have been developed to predict the reactivity of phosphine ligands in catalysis. One such descriptor, the minimum percent buried volume (%Vbur(min)), has been shown to effectively predict whether a phosphine ligand will be active or inactive in certain cross-coupling reactions by defining a "reactivity cliff" based on sterics. ucla.edueurekalert.org Such predictive models, which can be calculated before a ligand is ever synthesized, are invaluable for accelerating the discovery of new catalysts. ucla.edueurekalert.org Computational studies on the radical addition of phosphine oxides to alkenes have also successfully predicted the diastereoselectivity of the reaction by comparing the thermodynamic stability of the intermediate radicals and final products. mdpi.com These approaches could be directly applied to this compound to predict its behavior in various chemical transformations.
Derivatization and Analogue Synthesis of Tri Pyrrolidin 1 Yl Phosphine Oxide
Preparation of P-Chiral Analogues
The synthesis of P-chiral phosphine (B1218219) oxides is a significant area of research due to their application as chiral ligands in asymmetric catalysis and as stereochemically defined building blocks. rsc.orgnih.gov Several methods have been developed for the preparation of P-chiral phosphine oxides, often employing chiral auxiliaries to control the stereochemistry at the phosphorus center. rsc.orgresearchgate.net
One effective strategy involves the use of chiral auxiliaries, such as N-phosphinoyl oxazolidinones, which can be prepared with high diastereoselectivity. Subsequent nucleophilic displacement with Grignard reagents yields the desired P-chiral phosphine oxides with excellent enantiomeric excess. researchgate.net Another approach utilizes readily available chiral auxiliaries like diphenyl-2-pyrrolidinemethanol to synthesize P-chiral diarylalkyl, aryldialkyl, and triaryl phosphine oxides. rsc.org This method has successfully addressed the long-standing issue of racemization during solvolysis by carefully controlling reaction conditions. rsc.org
Furthermore, catalytic enantioselective methods are emerging as powerful tools for the synthesis of P-chiral compounds. researchgate.net These include the desymmetrization of prochiral phosphorus compounds and asymmetric C-P coupling reactions. researchgate.net For example, rhodium(I)-catalyzed enantioselective synthesis of P-chiral triarylphosphine oxides has been achieved through the asymmetric C-P coupling of a secondary phosphine oxide with diazonaphthoquinone. researchgate.net
Although the direct synthesis of P-chiral tri(pyrrolidin-1-yl)phosphine oxide is not explicitly detailed in the provided results, the established methodologies for creating P-chiral phosphine oxides could be adapted for this purpose. The synthesis would likely involve the sequential and stereocontrolled introduction of the three pyrrolidine (B122466) groups around the phosphorus atom.
Exploration of this compound as a Building Block in Complex Molecular Architectures
This compound's structure, featuring a central phosphorus-oxygen core and three appended pyrrolidine rings, makes it an interesting candidate as a building block for constructing more complex molecules. Its potential applications span organometallic chemistry, the synthesis of nucleotide analogues, and polymer science.
Synthesis of Organometallic Compounds
Phosphine oxides, in general, are known to act as ligands in coordination chemistry, forming complexes with various metal ions. smolecule.comwikipedia.org The oxygen atom of the P=O group is a hard donor, capable of coordinating to metal centers. This compound, with its three nitrogen atoms in the pyrrolidine rings, could potentially exhibit more complex coordination behavior. smolecule.com While the provided search results mention its use as a ligand in coordination chemistry, specific examples of its organometallic complexes are not detailed. alfa-chemical.com However, the broader context of phosphine ligands suggests that this compound could be used to synthesize novel organometallic compounds with unique steric and electronic properties. youtube.com The pyrrolidine substituents would influence the solubility and reactivity of the resulting metal complexes. smolecule.com
Preparation of Nucleotide Analogues
The synthesis of nucleotide analogues is a crucial area of medicinal chemistry, particularly in the development of antiviral and anticancer agents. nih.gov The general strategy involves modifying the sugar, the nucleobase, or the phosphate (B84403) group of natural nucleotides. nih.gov
Research has focused on synthesizing pyrrolidine-based nucleoside phosphonic acids as mimics of 3'-deoxynucleoside 5'-phosphates. nih.govresearchgate.net These efforts have led to the development of various synthetic routes, including the N-phosphonoalkylation of preformed pyrrolidine nucleosides. researchgate.netdocumentsdelivered.com Although this compound itself is not directly used as the phosphorylating agent in the provided examples, the successful incorporation of pyrrolidine moieties into nucleotide analogues highlights the relevance of this structural motif. nih.govresearchgate.netdocumentsdelivered.com The development of phosphorylating agents derived from this compound could offer a novel approach to synthesizing new classes of nucleotide analogues. scispace.com
Comparative Studies with Related Phosphine Oxides (e.g., Triphenylphosphine (B44618) Oxide)
Triphenylphosphine oxide (TPPO) is a well-studied phosphine oxide that is often generated as a byproduct in various chemical reactions. wikipedia.org Comparing this compound with TPPO reveals significant differences in their properties and potential applications, primarily stemming from the nature of the substituents on the phosphorus atom.
Solubility and Reactivity: The pyrrolidine substituents in this compound are expected to confer different solubility characteristics compared to the phenyl groups in TPPO. The pyrrolidine rings may enhance solubility in a wider range of organic solvents. smolecule.com The electronic properties also differ; the nitrogen atoms of the pyrrolidine rings are electron-donating, which can influence the reactivity of the P=O group and the molecule's coordination properties.
Structural and Coordination Chemistry: TPPO is a crystalline solid and a common reagent used to induce crystallization. wikipedia.org It forms a variety of coordination complexes with metal ions. wikipedia.org While less is known about the crystal structure and coordination chemistry of this compound, its different steric bulk and electronic profile suggest that it would form complexes with distinct geometries and stabilities compared to TPPO. smolecule.com
Applications: TPPO is largely considered a waste product, and methods for its removal from reaction mixtures are actively researched. wikipedia.orgorganic-chemistry.orgresearchgate.net In contrast, this compound is explored for its potential applications as a catalyst and a ligand. alfa-chemical.com This difference in focus highlights the distinct value placed on these two phosphine oxides in synthetic chemistry.
Table of Comparative Properties: this compound vs. Triphenylphosphine Oxide
| Property | This compound | Triphenylphosphine Oxide (TPPO) |
| Formula | C₁₂H₂₄N₃OP nih.gov | C₁₈H₁₅OP wikipedia.org |
| Molecular Weight | 257.31 g/mol nih.gov | 278.28 g/mol nih.gov |
| Substituents | Three pyrrolidin-1-yl groups | Three phenyl groups wikipedia.org |
| Key Features | Enhanced solubility and reactivity due to pyrrolidine rings. smolecule.com | Crystalline solid, common byproduct. wikipedia.org |
| Primary Role | Catalyst, ligand, building block. smolecule.comalfa-chemical.com | Often a reaction byproduct requiring removal. wikipedia.org |
Future Research Directions and Perspectives
Expanding Catalytic Applications and Substrate Scope
The existing applications of Tri(pyrrolidin-1-yl)phosphine oxide as a ligand in coordination chemistry and a catalyst in polymer synthesis serve as a foundation for future exploration. alfa-chemical.com Its unique electronic and steric properties, conferred by the three pyrrolidine (B122466) rings, suggest that its catalytic utility is far from fully realized. A primary direction for future research will be the systematic expansion of its use in a broader array of catalytic transformations.
Interaction studies have begun to probe its coordination behavior with various metal ions, which is crucial for optimizing catalytic processes. smolecule.com Future work should focus on employing this compound as a ligand for a wider range of transition metals beyond those currently documented. This could unlock catalytic activity in reactions such as cross-coupling, C-H functionalization, and other transformations central to modern organic synthesis.
Furthermore, the scope of substrates for reactions already known to be catalyzed by systems involving this phosphine (B1218219) oxide should be broadened. For example, in polymerization reactions, research could investigate its effectiveness with a more diverse set of monomers, leading to polymers with novel properties. Similarly, in organometallic catalysis, its performance with challenging or previously incompatible substrates could reveal new synthetic pathways. alfa-chemical.com Drawing parallels with other phosphine oxides, like triphenylphosphine (B44618) oxide which has been shown to catalyze various reduction reactions, suggests that this compound could be effective in similar, yet unexplored, reductive processes. acs.org
A summary of potential areas for catalytic expansion is presented below:
| Catalytic Area | Potential Substrates/Reactions | Research Goal |
| Cross-Coupling Reactions | Aryl halides, pseudohalides, organometallic reagents | Develop efficient and selective C-C and C-heteroatom bond-forming reactions. |
| C-H Activation | Alkanes, arenes, unactivated C-H bonds | Achieve direct functionalization of simple organic molecules. |
| Polymerization | Novel functional monomers, renewable feedstocks | Synthesize advanced materials with tailored properties. |
| Reductive Transformations | Carbonyls, imines, nitro compounds | Explore new chemoselective reduction methodologies. |
Development of Asymmetric Catalysis Utilizing this compound
Asymmetric catalysis remains a paramount field in chemical synthesis, and the development of new chiral ligands is a central theme. While this compound is achiral, its structure presents a compelling scaffold for the design of novel P-chiral or C-chiral ligands for asymmetric transformations. Chiral aminophosphine (B1255530) oxides are of significant interest due to their applications as ligands in catalysis. researchgate.net
A significant future research direction is the synthesis of chiral analogues of this compound. This could be achieved through several strategies:
Utilizing Chiral Pyrrolidines: Starting the synthesis from enantiopure pyrrolidine derivatives (e.g., those derived from proline) would introduce chirality into the ligand framework.
Creating P-Stereogenic Centers: Developing methods for the stereoselective synthesis of the phosphine oxide itself could yield P-chiral versions of the molecule.
Once synthesized, these new chiral ligands could be screened in a variety of metal-catalyzed asymmetric reactions. Given the success of other phosphine-based ligands in iridium-catalyzed asymmetric hydrogenations and other transformations, it is plausible that chiral this compound derivatives could exhibit high efficiency and enantioselectivity. nih.gov The development of such catalysts would represent a significant advancement, expanding the toolbox available to synthetic chemists for the construction of enantiomerically pure molecules. researchgate.net
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods such as NMR, MS, and HPLC are routinely used to characterize this compound, a deeper understanding of its structural and electronic properties requires the application of more advanced techniques. ambeed.com The characterization of actinide complexes with other phosphine oxides using methods like single-crystal X-ray diffraction and ³¹P NMR spectroscopy highlights the power of such tools. researchgate.net
Future research should employ a suite of advanced spectroscopic and analytical methods to probe the nuances of this compound and its derivatives.
Key Advanced Techniques for Future Study:
Single-Crystal X-ray Diffraction: Obtaining crystal structures of this compound and, more importantly, its metal complexes would provide definitive information on bond lengths, bond angles, and coordination geometries.
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) and solid-state NMR could elucidate complex structures and intermolecular interactions in solution and in the solid state.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes or in reactions proceeding through radical pathways, EPR (also known as ESR) spectroscopy would be invaluable for detecting and characterizing radical intermediates, as has been used to study the reduction mechanism of other tertiary phosphine oxides. researchgate.net
X-ray Absorption Spectroscopy (XAS): Techniques like XANES and EXAFS can provide element-specific information about the oxidation state and local coordination environment of the phosphorus atom and any coordinated metals, even in non-crystalline samples.
These advanced methods will provide a more complete picture of the molecule's behavior, from its ground-state structure to its dynamic interactions within a catalytic cycle.
In-depth Mechanistic Elucidation via Experimental and Computational Studies
A thorough understanding of reaction mechanisms is fundamental to optimizing existing catalytic systems and designing new ones. For this compound, future research must focus on detailed mechanistic investigations of the reactions in which it participates. This will require a synergistic approach combining experimental kinetics with high-level computational modeling.
Experimental studies should include:
Kinetic Analysis: Measuring reaction rates under various conditions (concentration, temperature, pressure) to determine rate laws and activation parameters.
Intermediate Trapping and Characterization: Using spectroscopic techniques to identify and characterize transient intermediates.
Isotope Labeling Studies: Employing isotopically labeled substrates or reagents to track bond-forming and bond-breaking steps.
In parallel, computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool. DFT calculations can be used to map out entire reaction energy profiles, locate transition states, and predict the stability of intermediates. mdpi.com Such studies have been successfully applied to elucidate complex reaction mechanisms, including those involving organophosphorus compounds and pyrrolidine derivatives. rsc.orgweizmann.ac.il For instance, computational analysis of the reduction of tertiary phosphine oxides has provided evidence for a single electron transfer (SET) mechanism, a hypothesis that could be tested for reactions involving this compound. researchgate.net
This dual experimental-computational approach will provide a detailed, molecular-level picture of how this phosphine oxide functions as a ligand and catalyst, paving the way for rational catalyst design and improvement.
Exploration of Novel Reaction Pathways and Reactivity Patterns
Beyond improving known applications, a key aspect of future research is the discovery of entirely new reactivity for this compound. Its unique structure, combining a P=O group with three nitrogen-containing heterocycles, suggests potential for unprecedented chemical behavior.
One avenue of exploration is the functionalization of the pyrrolidine rings. Modifying these rings post-synthesis could create a library of derivatives with finely tuned steric and electronic properties, enabling new applications or enhanced performance in existing ones.
Another direction is to investigate its potential in emerging areas of chemistry. For example, phosphine oxides have been investigated as photoinitiators in radical polymerization. nih.gov Exploring the photochemical properties of this compound could lead to new applications in materials science and photochemistry. Furthermore, the ability of the phosphoryl oxygen and the pyrrolidine nitrogens to act as Lewis basic sites could be exploited in frustrated Lewis pair (FLP) chemistry for small molecule activation.
Finally, researchers should seek to discover fundamentally new transformations. While its role as a ligand and reducing agent is known, alfa-chemical.com its potential to actively participate in bond-breaking and bond-making events at the phosphorus center or the pyrrolidine rings remains largely untapped. Drawing inspiration from the diverse reactivity of other organophosphorus compounds, investigations into its capacity to mediate or catalyze novel cyclizations, rearrangements, or multicomponent reactions could yield exciting and unexpected discoveries.
Q & A
Q. How does this compound enhance the thermal stability of polyimide aerogels?
- Methodological Answer :
- Crosslinking Studies : Incorporate the ligand into polyimide matrices via condensation reactions. Analyze thermogravimetric stability (TGA) and compressive modulus. For tri(3-aminophenyl)phosphine oxide crosslinkers, aerogels retained integrity up to 400°C .
- Morphology Analysis : Use SEM/N₂ adsorption to measure pore size distribution. Phosphine oxide crosslinkers reduce shrinkage by 30% vs. non-crosslinked analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
